molecular formula C29H32O17 B1259194 [2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate

[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate

Cat. No. B1259194
M. Wt: 652.6 g/mol
InChI Key: OTLZRRUHHNDQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-O-Acetylrutin belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. 2''-O-Acetylrutin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2''-O-acetylrutin is primarily located in the cytoplasm. Outside of the human body, 2''-O-acetylrutin can be found in fruits and herbs and spices. This makes 2''-O-acetylrutin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Diabetes Management

This compound has been identified in the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. A computational study using reverse pharmacophore mapping and database search identified potential targets for diabetes management, including dipeptidyl peptidase-IV and phosphoenolpyruvate carboxykinase. Molecular docking and dynamics simulation further supported its role in diabetes management (Muthusamy & Krishnasamy, 2016).

Conformational and Vibrational Spectroscopic Study

A detailed study of quercetin 3-D-galactoside (Q3G), a similar compound, included conformational analysis and vibrational spectroscopic study. This research provided insights into the molecule's stability and interactions, critical for understanding its biological activity and potential applications (Aydın & Özpozan, 2020).

Cytotoxic Activities

Research on new compounds from Triplaris cumingiana revealed similar compounds with cytotoxic activities against various human cancer cell lines, suggesting potential applications in cancer therapy (Hussein et al., 2005).

Isochroman Derivatives Study

Studies on isochroman derivatives, structurally related to the queried compound, contribute to understanding their tendency to crystallize in chiral space groups, which is significant for pharmaceutical formulations and material science applications (Palusiak et al., 2004).

Anti-Inflammatory Activities

New phenolic compounds from Eucommia ulmoides Oliv. leaves, structurally similar, were tested for anti-inflammatory activities. These studies highlight the compound's potential in developing anti-inflammatory treatments (Ren et al., 2021).

properties

Product Name

[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate

Molecular Formula

C29H32O17

Molecular Weight

652.6 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C29H32O17/c1-9-19(35)22(38)24(40)28(42-9)41-8-17-20(36)23(39)27(43-10(2)30)29(45-17)46-26-21(37)18-15(34)6-12(31)7-16(18)44-25(26)11-3-4-13(32)14(33)5-11/h3-7,9,17,19-20,22-24,27-29,31-36,38-40H,8H2,1-2H3

InChI Key

OTLZRRUHHNDQIU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O

synonyms

2''-O-acetylrutin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
Reactant of Route 2
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
Reactant of Route 3
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
Reactant of Route 4
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
Reactant of Route 5
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
Reactant of Route 6
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate

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